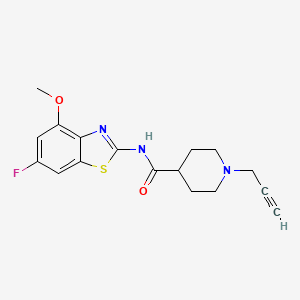![molecular formula C16H16N4O6S B2577350 [(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate CAS No. 2350179-17-6](/img/structure/B2577350.png)
[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate” is a chemical compound with the CAS Number: 2350179-17-6 and a linear formula of C16H16N4O6S . It has a molecular weight of 392.39 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,4-dimethylphenyl carbamimidothioate 3,5-dinitrobenzoate . The InChI code is 1S/C9H12N2S.C7H4N2O6/c1-6-3-4-8(7(2)5-6)12-9(10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h3-5H,1-2H3,(H3,10,11);1-3H,(H,10,11) .Aplicaciones Científicas De Investigación
Chemiluminescence Studies : Watanabe et al. (2010) synthesized sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, closely related to the queried compound. These compounds exhibited base-induced chemiluminescence, making them potentially useful in analytical chemistry and bioimaging applications (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Antimicrobial Properties : Karabanovich et al. (2016) developed 3,5-Dinitrobenzylsulfanyl-1,3,4-oxadiazoles and Thiadiazoles as a new class of antitubercular agents. These compounds showed significant activity against both replicating and non-replicating strains of Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Karabanovich et al., 2016).
Aromatic Nucleophilic Substitution Studies : HasegawaYoshinori (1983) examined the reactions of 4-methoxy- and 4-chloro-3,5-dinitrobenzoic acids with hydroxide ion in aqueous dimethyl sulfoxide. This study contributes to the understanding of aromatic nucleophilic substitution, a fundamental reaction in organic chemistry (HasegawaYoshinori, 1983).
Coordination Polymers and Crystallography : Pedireddi & Varughese (2004) reported on Co(II) complexes of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyridine. The study is significant for the synthesis and structural analysis of coordination polymers, which are important in materials science (Pedireddi & Varughese, 2004).
Cancer Chemoprevention Research : Zheng, Kenney, & Lam (1992) isolated nitroaromatic compounds from ambrette musk residue, including a compound related to the queried chemical. These compounds showed potential as cancer chemopreventive agents due to their ability to induce detoxifying enzyme activity (Zheng, Kenney, & Lam, 1992).
Organic Synthesis and Catalysis : Sharma & Peddinti (2017) developed a metal-free protocol for synthesizing unsymmetrical biaryl sulfides, including 4-methoxy-2-sulfanyl-phenylcarbamates, catalyzed by 2,4-dinitrobenzoic acid. This research is relevant for advancing methodologies in organic synthesis (Sharma & Peddinti, 2017).
Spectroscopic and Crystallographic Analysis : Miyan, Zulkarnain, & Ahmad (2017) investigated the molecular interaction between 1,2-dimethylimidazole and 3,5-dinitrobenzoic acid, using various spectroscopic techniques. This research contributes to the understanding of charge transfer complexes in chemistry (Miyan, Zulkarnain, & Ahmad, 2017).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . The precautionary statements include P260, P262, P270, P280, P302 + P352, P304 + P340, P305 + P351 + P338, and P402 + P404 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .
Propiedades
IUPAC Name |
(2,4-dimethylphenyl) carbamimidothioate;3,5-dinitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S.C7H4N2O6/c1-6-3-4-8(7(2)5-6)12-9(10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h3-5H,1-2H3,(H3,10,11);1-3H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGLCSXBLHNTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC(=N)N)C.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2577268.png)
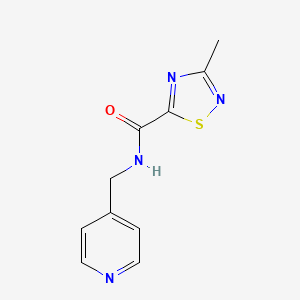
![1-(4-Chlorophenyl)-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B2577274.png)
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2577277.png)

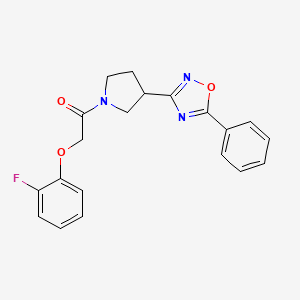
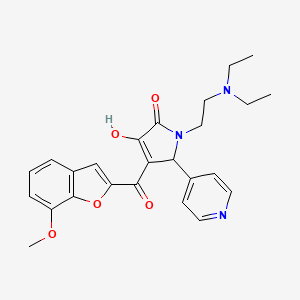
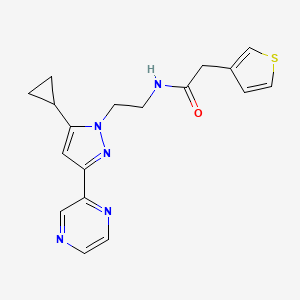

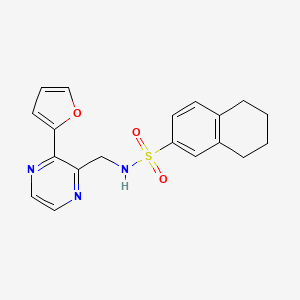
![ethyl 2-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2577287.png)


